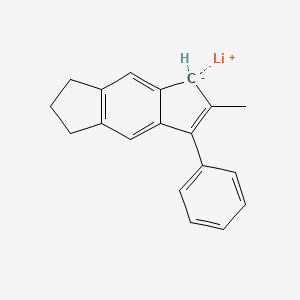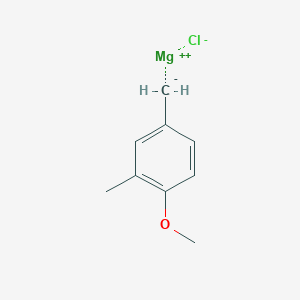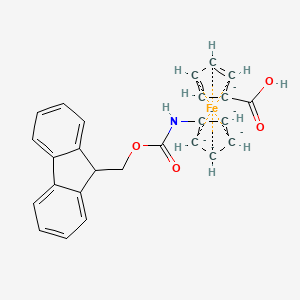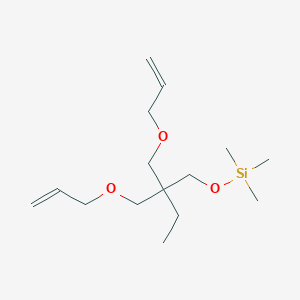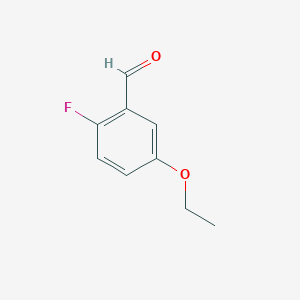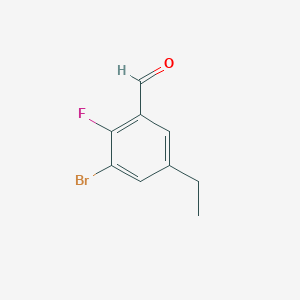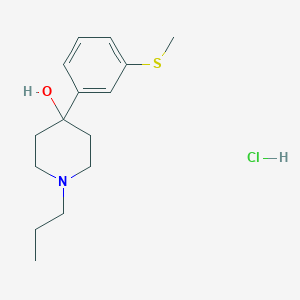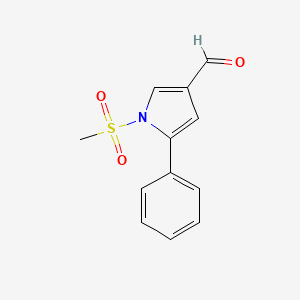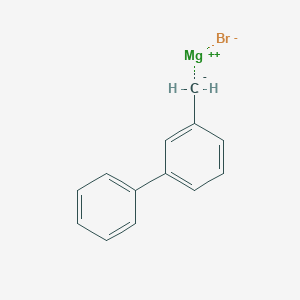
(Biphenyl-3-ylmethyl)magnesium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Biphenyl-3-ylmethyl)magnesium bromide is an organometallic compound widely used in various fields of scientific research. It is a Grignard reagent, which means it is typically used in organic synthesis to form carbon-carbon bonds. The compound has the molecular formula C₁₃H₁₁BrMg and a molecular weight of 271.4389 .
Mecanismo De Acción
Mode of Action
The mode of action of BpMgBr involves the Grignard reaction . The Grignard reagents are formed from the reaction of an alkyl halide with magnesium metal in anhydrous ether . The carbon atom of the Grignard reagent can function as both a strong base and a strong nucleophile . .
Biochemical Pathways
, which is a fundamental process in organic chemistry and biochemistry.
Result of Action
The result of the action of BpMgBr is the formation of new organic compounds through the Grignard reaction . For instance, it can react with phenyl magnesium bromide and benzophenone to form triphenylmethanol .
Action Environment
The action of BpMgBr is highly sensitive to its environment. The Grignard reaction, in which BpMgBr participates, must be kept free from air and water due to the high reactivity of the Grignard reagents . Therefore, the efficacy and stability of BpMgBr are significantly influenced by environmental factors such as moisture and oxygen levels.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(Biphenyl-3-ylmethyl)magnesium bromide is typically prepared through a Grignard reaction. This involves the reaction of biphenyl-3-ylmethyl bromide with magnesium metal in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .
Industrial Production Methods
In industrial settings, the preparation of this compound follows similar principles but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the product. The solvent used can vary, but THF is commonly preferred due to its ability to stabilize the Grignard reagent .
Análisis De Reacciones Químicas
Types of Reactions
(Biphenyl-3-ylmethyl)magnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can replace halides in organic compounds.
Coupling Reactions: Forms carbon-carbon bonds with various electrophiles.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes and ketones are common reactants.
Solvents: Anhydrous THF or diethyl ether.
Conditions: Inert atmosphere, low temperatures to control reaction rates.
Major Products
Alcohols: Formed from the reaction with aldehydes and ketones.
Substituted Aromatics: Result from substitution reactions with halides.
Aplicaciones Científicas De Investigación
(Biphenyl-3-ylmethyl)magnesium bromide is used in various scientific research applications, including:
Organic Synthesis: Formation of complex organic molecules.
Pharmaceuticals: Synthesis of drug intermediates.
Polymer Research: Used in the creation of novel polymers.
Comparación Con Compuestos Similares
Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent with a simpler structure.
Benzylmagnesium Bromide: Similar in reactivity but with a different aromatic substitution pattern.
Uniqueness
(Biphenyl-3-ylmethyl)magnesium bromide is unique due to its biphenyl structure, which provides additional stability and reactivity compared to simpler Grignard reagents. This makes it particularly useful in the synthesis of complex organic molecules .
Propiedades
IUPAC Name |
magnesium;1-methanidyl-3-phenylbenzene;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11.BrH.Mg/c1-11-6-5-9-13(10-11)12-7-3-2-4-8-12;;/h2-10H,1H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGPHPARYABPLW-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC(=CC=C1)C2=CC=CC=C2.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrMg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
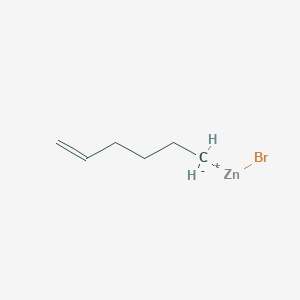
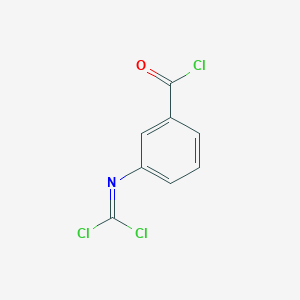
![1-[(E)-[(4-BROMO-2-METHYLPHENYL)IMINO]METHYL]NAPHTHALEN-2-OL](/img/structure/B6361333.png)
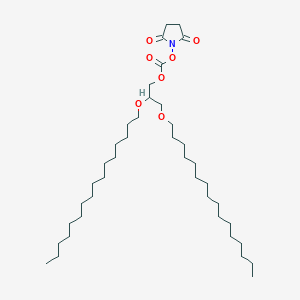
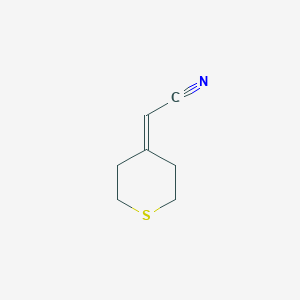
![(2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl)dimethyl(phenyl)silane](/img/structure/B6361356.png)
